6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Overview
Description
6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core with a tetrahydro-4H-benzimidazol-4-one ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane . This reaction typically occurs under basic conditions, often using a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Another approach involves multicomponent reactions, where cyclohexane-1,3-diones, α-halogenoketones, and primary amines are used as starting materials . These reactions can be optimized by adjusting the sequence of reagent addition, choice of solvents, and reaction conditions such as temperature and time.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions. The use of microwave irradiation has been reported to enhance the efficiency and yield of these reactions . Additionally, the choice of catalysts and solvents plays a crucial role in optimizing the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions typically result in the formation of new benzimidazole derivatives with different functional groups.
Scientific Research Applications
6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors, making it valuable in biochemical research.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
- 6,6’-dimethyl-2,2’-bipyridine
Uniqueness
6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is unique due to its specific benzimidazole core structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a versatile scaffold for drug design and synthesis, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
6,6-dimethyl-2-phenyl-5,7-dihydro-1H-benzimidazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)8-11-13(12(18)9-15)17-14(16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOSXRWCGAWZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=C(N2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177723 | |
Record name | 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77335-96-7 | |
Record name | 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77335-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,6,7-Tetrahydro-6,6-dimethyl-2-phenyl-4H-benzimidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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